molecular formula C26H22N4O6S B11687747 ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11687747
M. Wt: 518.5 g/mol
InChI Key: KMMYFHMVROUORD-XDOYNYLZSA-N
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Description

Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of indole, thiazole, and pyrimidine rings, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the thiazole and pyrimidine rings through cyclization reactions. Common reagents used in these steps include ethyl acetoacetate, nitrobenzaldehyde, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the indole ring could lead to various oxidized products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound or its derivatives could be investigated for potential use as drugs. Its complex structure may allow it to interact with multiple molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as cytosine and thymine.

Uniqueness

What sets ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate apart is its combination of these three heterocyclic rings in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22N4O6S

Molecular Weight

518.5 g/mol

IUPAC Name

ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H22N4O6S/c1-4-28-18-12-7-6-11-17(18)20(23(28)31)22-24(32)29-21(15-9-8-10-16(13-15)30(34)35)19(25(33)36-5-2)14(3)27-26(29)37-22/h6-13,21H,4-5H2,1-3H3/b22-20-

InChI Key

KMMYFHMVROUORD-XDOYNYLZSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC(=CC=C5)[N+](=O)[O-])/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC(=CC=C5)[N+](=O)[O-])C1=O

Origin of Product

United States

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